Sodium methyl carbonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

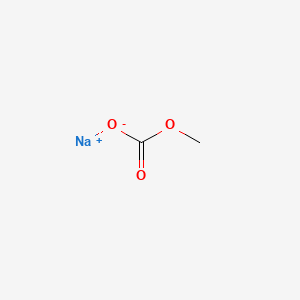

Sodium methyl carbonate is a useful research compound. Its molecular formula is C2H3NaO3 and its molecular weight is 98.03 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Sodium Methyl Carbonate as a C1 Synthon

This compound is recognized for its reactivity with Grignard and organolithium reagents, enabling the selective synthesis of various organic compounds. The compound serves as an effective source of carbon in the formation of carboxylic acids, symmetrical and unsymmetrical ketones.

Key Findings:

- Reactivity: SMC can undergo reactions with Grignard reagents to yield carboxylic acids and ketones through a straightforward process that minimizes the need for complex protective groups or additional reagents .

- Applications: The synthesis of benzophenones and other valuable intermediates demonstrates SMC's utility in pharmaceutical and fine chemical industries .

Mechanochemical Reactions

Recent studies have highlighted the use of this compound in mechanochemical processes. These methods utilize mechanical energy to drive chemical reactions, often resulting in improved reaction rates and yields while reducing solvent use.

Case Studies:

- Grignard Reactions: A one-pot mechanochemical protocol has been developed where SMC is used alongside gaseous CO2 to produce carboxylic acids from organobromides in ball mills. This approach not only shortens reaction times but also significantly reduces the amount of solvent required .

- Sustainable Practices: Mechanochemical methods incorporating SMC are viewed as environmentally friendly alternatives to traditional synthetic routes, aligning with green chemistry principles by minimizing waste and energy consumption .

Industrial Applications

This compound is also being explored for its potential in industrial applications, particularly in the synthesis of polymers and other materials.

Industrial Use Cases:

- Polycarbonate Production: SMC can serve as a precursor for producing polycarbonate materials, which are widely used in various applications from eyewear to automotive parts .

- Catalysis: Its role as a catalyst in transesterification reactions has been documented, showcasing its ability to enhance reaction efficiency while maintaining product quality .

Comparative Data Table

The following table summarizes the key applications and findings related to this compound:

| Application Area | Description | Key Benefits |

|---|---|---|

| Organic Synthesis | Used as a C1 synthon for synthesizing carboxylic acids and ketones | Selectivity, reduced complexity |

| Mechanochemical Reactions | Employed in ball mill reactions with CO2 | Shortened reaction times, reduced solvents |

| Industrial Chemistry | Precursor for polycarbonate production | Versatile applications across industries |

| Catalysis | Enhances transesterification processes | Improved efficiency and product quality |

Analyse Des Réactions Chimiques

Reactivity with Grignard Reagents

SMC reacts with Grignard reagents (RMgX) to form carboxylic acids or symmetric ketones, depending on substrate electronics and reaction conditions:

-

Carboxylic Acid Synthesis :

Under mechanochemical ball-milling conditions, SMC facilitates carboxylation of organobromides via in-situ Grignard formation. For example, 4-tolyl bromide reacts with SMC (1.5 equiv.) and magnesium in 2-MeTHF (2.0 equiv. LAG) to yield 4-toluic acid (40%) . This one-pot protocol eliminates the need for specialized gas-handling equipment required for CO₂ . -

Ketone Formation :

Electron-rich aryl bromides (e.g., methoxy-substituted derivatives) predominantly form symmetric ketones. For instance, 2-methoxyphenyl bromide reacts with SMC to yield 2,2′-dimethoxybenzophenone (27%) . Mechanistically, the magnesium carboxylate intermediate undergoes a second equivalent of Grignard reagent, forming a dimagnesiate that hydrolyzes to the ketone .

Table 1: Selected Reactions of SMC with Grignard Reagents

Reactivity with Organolithium Reagents

SMC undergoes nucleophilic attack by organolithium compounds (RLi) to produce unsymmetrical ketones:

-

Unsymmetrical Ketone Synthesis :

Reaction of SMC with two distinct organolithium reagents (R¹Li and R²Li) enables sequential alkylation. For example, phenyllithium followed by methyllithium yields acetophenone derivatives . This contrasts with CO₂-based methods, which typically require stoichiometric quenching steps.

Table 2: Unsymmetrical Ketone Formation via SMC

| Organolithium Reagents | Product | Yield (%) | Reference |

|---|---|---|---|

| PhLi + MeLi | Acetophenone | 75 | |

| 4-MeOC₆H₄Li + BuLi | 4-Methoxybutyrophenone | 68 |

Mechanistic Insights

-

Carboxylation Pathway :

SMC decomposes to release CO₂³⁻ under milling conditions, which reacts with Grignard reagents to form magnesium carboxylates. Subsequent protonation yields carboxylic acids . -

Ketone Formation :

Electron-donating groups (e.g., -OMe) stabilize the magnesium carboxylate intermediate, enabling a second Grignard addition. Hydrolysis of the resulting dimagnesiate produces symmetric ketones .

Substrate Scope and Limitations

-

Effective Substrates :

-

Challenges :

Propriétés

Numéro CAS |

6482-39-9 |

|---|---|

Formule moléculaire |

C2H3NaO3 |

Poids moléculaire |

98.03 g/mol |

Nom IUPAC |

sodium;methyl carbonate |

InChI |

InChI=1S/C2H4O3.Na/c1-5-2(3)4;/h1H3,(H,3,4);/q;+1/p-1 |

Clé InChI |

OWSBHFWSKFIEGF-UHFFFAOYSA-M |

SMILES |

COC(=O)[O-].[Na+] |

SMILES canonique |

COC(=O)[O-].[Na+] |

Key on ui other cas no. |

6482-39-9 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.